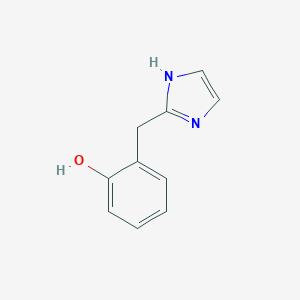
2-(1-Imidazolylmethyl)phenol
Overview
Description
2-(1-Imidazolylmethyl)phenol, also known as IMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
Mechanism Of Action
The mechanism of action of 2-(1-Imidazolylmethyl)phenol is not yet fully understood. However, studies have suggested that it works by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition results in the disruption of various biochemical pathways, leading to the desired physiological effects.
Biochemical And Physiological Effects
2-(1-Imidazolylmethyl)phenol has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(1-Imidazolylmethyl)phenol in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that high concentrations of 2-(1-Imidazolylmethyl)phenol can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(1-Imidazolylmethyl)phenol. One of the most significant directions is the development of new derivatives of this compound that exhibit improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Imidazolylmethyl)phenol and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on various cell types.
Conclusion:
In conclusion, 2-(1-Imidazolylmethyl)phenol is a promising compound that has potential applications in scientific research. Its inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and potential therapeutic applications make it a valuable tool for studying various biochemical pathways and treating various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Scientific Research Applications
2-(1-Imidazolylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and cardiovascular diseases.
properties
CAS RN |
163298-86-0 |
|---|---|
Product Name |
2-(1-Imidazolylmethyl)phenol |
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
InChI Key |
KPBKFEFUHSYUHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
synonyms |
2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


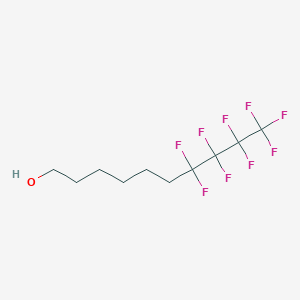

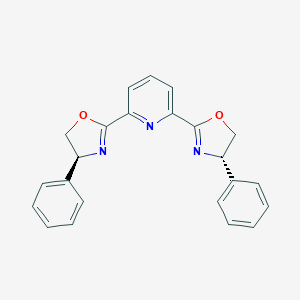


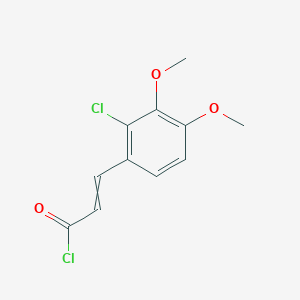
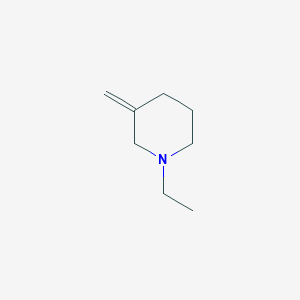



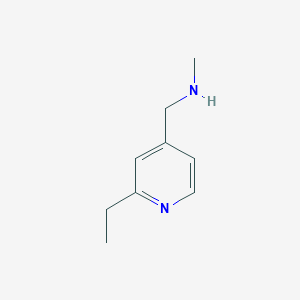
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)